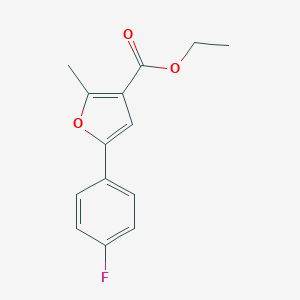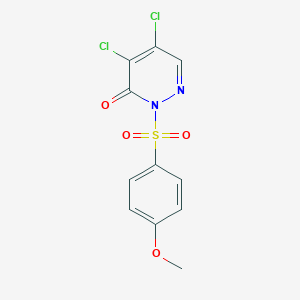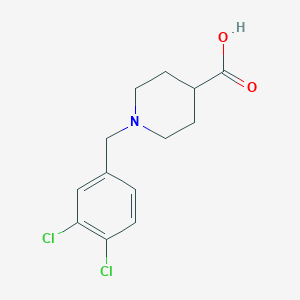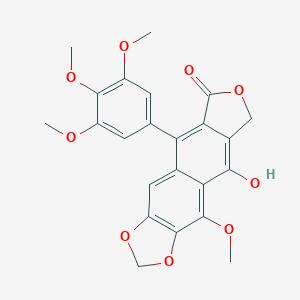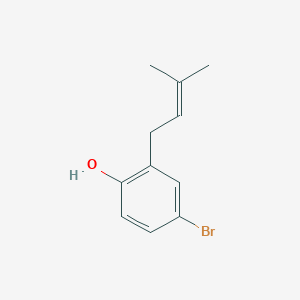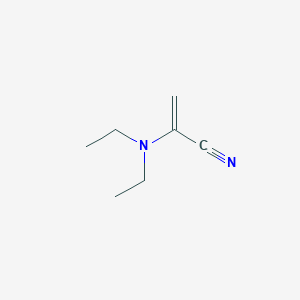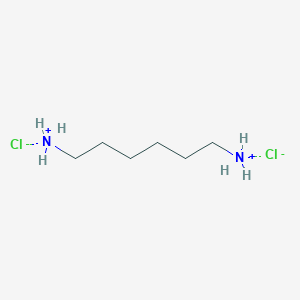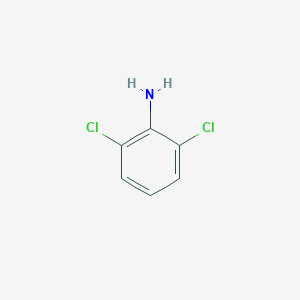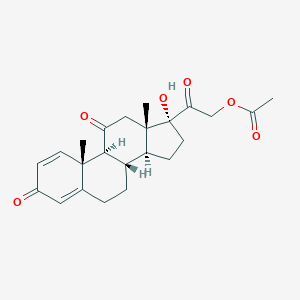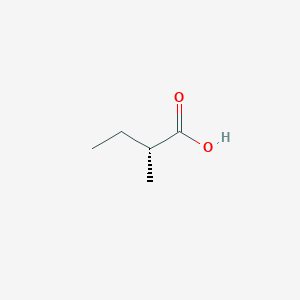
(R)-2-Methylbutanoic acid
Overview
Description
“®-2-Methylbutanoic acid” is an organic compound that belongs to the class of carboxylic acids. It is chiral, meaning it has a specific orientation in space, denoted by the “®” in its name . The “R” stands for “rectus”, which is Latin for “right”, indicating the direction of rotation of the compound .
Molecular Structure Analysis
The molecular structure of “®-2-Methylbutanoic acid” can be analyzed using various software tools such as ChemDraw, HyperChem, and GuassView 5.0 . These tools can help establish a molecular structure model with strong universality and stability .Chemical Reactions Analysis
Carboxylic acids, including “®-2-Methylbutanoic acid”, can undergo a variety of chemical reactions. For example, they can react with active metals to yield hydrogen gas . They can also participate in acid-base reactions in aqueous solution .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-Methylbutanoic acid” can be analyzed statistically . Such analysis can reveal differences in interface and surface regions of all physical chemical properties of residues .Scientific Research Applications
Fermentation and Flavor Analysis
- Beverage Fermentation : (R)-2-Methylbutanoic acid plays a significant role in the flavor profile of beverages fermented with shiitake. Its transformation into (R)-methyl 2-methylbutanoate, a key flavor compound, was studied in detail (Zhang et al., 2018).
- Wine Analysis : The presence and sensory impact of ethyl 2-hydroxy-3-methylbutanoate, related to (R)-2-Methylbutanoic acid, in wines were investigated, showing its role in wine aroma characteristics (Gammacurta et al., 2018).
Chiroptical and Conformational Studies
- Chiroptical Properties : A study on the chiroptical properties of (R)-2-Methylbutanoic acid and related compounds was conducted to understand their conformational equilibria (Korver & Gorkom, 1974).
Enantiomeric Synthesis and Resolution
- Enantiomeric Synthesis : Research on the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids demonstrates the versatility of (R)-2-Methylbutanoic acid in enantioselective syntheses (Andruszkiewicz et al., 1990).
Surface Chemistry and Adsorption
- Chiral Templating of Surfaces : The adsorption characteristics of (S)-2-Methylbutanoic acid on Pt(111) single-crystal surfaces highlight its potential in chiral surface chemistry (Lee & Zaera, 2006).
Novel Compounds Identification
- Identification in Plant Nodules : A novel amino acid, 2,4-diamino-3-methylbutanoic acid, was identified in nodules formed by Rhizobium bacteria on Lotus tenuis roots, showing the biochemical significance of related compounds (Shaw et al., 1981).
Future Directions
properties
IUPAC Name |
(2R)-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8091536 | |
| Record name | (2R)-2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methylbutanoic acid | |
CAS RN |
32231-50-8 | |
| Record name | (-)-2-Methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32231-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

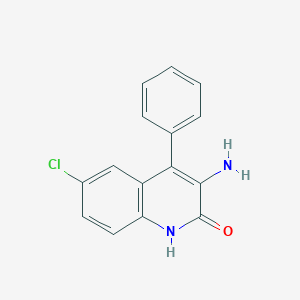
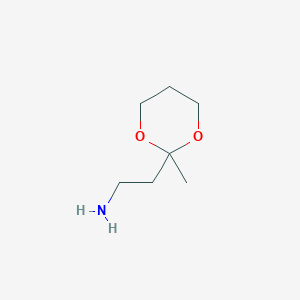
![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)
